molecular formula C10H16BNO2 B15070171 (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid CAS No. 874633-63-3

(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid

Cat. No.: B15070171
CAS No.: 874633-63-3
M. Wt: 193.05 g/mol
InChI Key: ZVWITYAFZKHCBW-UHFFFAOYSA-N
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Description

(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid: is an organoboron compound with the molecular formula C₉H₁₄BNO₂. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a valuable reagent in both academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under inert atmosphere conditions at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry techniques are often employed to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can be scaled up to produce significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a tool in molecular biology for labeling and detection.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Pinacolborane

Uniqueness

Compared to similar compounds, (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid offers unique reactivity due to the presence of the dimethylamino group, which can influence the electronic properties of the molecule. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role .

Properties

CAS No.

874633-63-3

Molecular Formula

C10H16BNO2

Molecular Weight

193.05 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]-5-methylphenyl]boronic acid

InChI

InChI=1S/C10H16BNO2/c1-8-4-5-9(7-12(2)3)10(6-8)11(13)14/h4-6,13-14H,7H2,1-3H3

InChI Key

ZVWITYAFZKHCBW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)CN(C)C)(O)O

Origin of Product

United States

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